molecular formula C21H27N3O3S B2720568 N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide CAS No. 393834-14-5

N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide

Cat. No.: B2720568
CAS No.: 393834-14-5
M. Wt: 401.53
InChI Key: ZAVAKSHBFXECCG-UHFFFAOYSA-N
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Description

N-(4-{[2-(Pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide is a sulfonamide derivative featuring a pentanamide chain linked to a phenyl group substituted with a 2-(pyridin-3-yl)piperidine sulfonyl moiety.

Properties

IUPAC Name

N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-2-3-9-21(25)23-18-10-12-19(13-11-18)28(26,27)24-15-5-4-8-20(24)17-7-6-14-22-16-17/h6-7,10-14,16,20H,2-5,8-9,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVAKSHBFXECCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-pyridin-3-ylpiperidine with a sulfonyl chloride derivative to form the sulfonylphenyl intermediate. This intermediate is then reacted with pentanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Enzyme Inhibition

Research indicates that N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide may inhibit key enzymes involved in cellular metabolism. For instance, it has been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), crucial for NAD+ biosynthesis. This inhibition can disrupt metabolic pathways in cancer cells, potentially leading to reduced cell proliferation .

Antiproliferative Effects

The compound exhibits significant antiproliferative activity against various cancer cell lines, including:

  • HT-29 (colon carcinoma)
  • M21 (skin melanoma)
  • MCF7 (breast carcinoma)

The effectiveness is often quantified using the IC50 value, which represents the concentration needed to inhibit cell growth by 50%. Studies have demonstrated that related sulfonamide derivatives can effectively target these cancer types .

Applications in Cancer Therapy

This compound has garnered attention for its potential therapeutic applications in oncology:

  • Targeting Cancer Metabolism : By inhibiting NAMPT, this compound may alter the metabolic processes that cancer cells rely on for growth and survival.
  • Combination Therapies : It can be explored in combination with other anticancer agents to enhance therapeutic efficacy against resistant cancer types.
  • Research on Signaling Pathways : The compound's interaction with various signaling pathways crucial for cancer progression (e.g., STAT-3, NF-kB) is an area of active research .

Example Case Study Insights

Research has indicated that compounds similar to this compound exhibit:

  • Enhanced Antitumor Activity : When used in conjunction with traditional chemotherapeutics.
  • Improved Patient Outcomes : In preclinical models demonstrating significant tumor reduction .

Mechanism of Action

The mechanism of action of N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a) N-(4-{[2-(Pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide
  • Structural Difference : Replaces the pentanamide chain with an acetamide group.
  • The ChEBI database notes its association with phenotypic and disease models, suggesting biological relevance .
b) N4-Valeroylsulfamerazine (Compound 21)
  • Structure: N-[4-[[(4-methyl-2-pyrimidinyl)amino]sulfonyl]phenyl]pentanamide.
  • Comparison: The sulfonamide group is linked to a pyrimidinyl amino substituent instead of a piperidine-pyridinyl system.
  • Synthesis : Prepared via similar sulfonylation and acylation steps, yielding 96% purity. Higher polarity due to the pyrimidine ring may enhance solubility but reduce blood-brain barrier penetration compared to the target compound .
c) N-(4-(Pyridin-2-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7k)
  • Structure : Features a piperazine ring and trifluoromethylphenyl group.
  • Key Difference: Piperazine (vs. piperidine in the target) introduces an additional nitrogen, increasing basicity.

Physicochemical and Spectroscopic Properties

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm)
N4-Valeroylsulfathiazole (23) 220–221 1667 (C=O), 1141 (SO₂NH) Not reported
N-(4-{[2-(Pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide Not reported Similar C=O (~1667), SO₂NH (~1141) Aromatic H: 7.2–8.8; Piperidine H: 2.4–3.6
3-Phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide Not reported Thioether (C-S) ~700 Propanamide chain: δ 2.4–2.6 (CH₂)
  • Key Observations: The pentanamide chain in the target compound likely increases molecular weight (~100–150 Da) and lipophilicity compared to acetamide or propanamide analogs. Piperidine’s saturated ring (vs.

Biological Activity

N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes a pyridine ring, piperidine moiety, and a sulfonamide functional group, which contribute to its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N3O3SC_{18}H_{22}N_{3}O_{3}S, with a molecular weight of 359.4 g/mol. The compound is categorized as a bioactive small molecule, primarily investigated for its potential therapeutic applications.

PropertyValue
Molecular FormulaC18H22N3O3S
Molecular Weight359.4 g/mol
Functional GroupsSulfonamide, Amide

Research indicates that compounds similar to this compound exhibit significant biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which plays a critical role in NAD+ biosynthesis and cellular metabolism. This inhibition can lead to reduced proliferation of cancer cells by disrupting their metabolic pathways .
  • Antiproliferative Effects : Studies have demonstrated that related sulfonamide derivatives exhibit antiproliferative activity against various cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The effectiveness is often measured by the IC50 value, which indicates the concentration required to inhibit cell growth by 50% .

Case Studies

Several studies have evaluated the biological activity of sulfonamide derivatives similar to this compound:

  • Anticancer Activity :
    • A study reported that specific derivatives demonstrated nanomolar antiproliferative activities across multiple cancer cell lines while exhibiting low toxicity in normal cells .
    • The compounds were found to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
  • In Vivo Studies :
    • In chick chorioallantoic membrane assays, certain derivatives effectively blocked angiogenesis and tumor growth comparable to established chemotherapeutic agents like combretastatin A-4 .

Table: Summary of Biological Activities

Study ReferenceCell Line TestedIC50 (nM)Mechanism
HT-2925Cell cycle arrest
M2130Apoptosis induction
MCF720NAMPT inhibition

Q & A

Q. Table 1: Representative Synthesis Conditions

Compound AnalogueSubstituted ReagentPurification MethodYieldReference
Piperazine-sulfonamide1-(2-Trifluoromethoxyphenyl)Normal-phase + amine-phase chromatography41–44%
Dichlorophenyl derivative1-(2,3-Dichlorophenyl)Normal-phase chromatographyNot specified

Advanced: How can reaction yields be optimized for sulfonamide-piperidine hybrids?

Answer:
Yield optimization requires systematic variation of:

  • Solvent Systems : Polar aprotic solvents (e.g., DCM/EtOAc) enhance intermediate solubility .
  • Catalysts : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) improves aryl-aryl bond formation .
  • Temperature : Controlled heating (e.g., 50–80°C) minimizes side reactions during sulfonylation .
  • Chromatography : Amine-phase columns resolve polar byproducts, as demonstrated for 51% yield in diazepane analogs .

Key Insight : Multi-step purification (normal-phase → amine-phase) increased yields by 10–15% in structurally similar compounds .

Basic: What spectroscopic techniques confirm structural integrity?

Answer:

  • ¹H NMR : Characteristic peaks include δ 7.5–9.3 ppm (aromatic protons), δ 2.4–3.6 ppm (piperidine CH₂), and δ 1.8–2.5 ppm (pentanamide CH₂) .
  • Mass Spectrometry (MS) : HRMS confirms molecular weight (e.g., [M+H]⁺ = 704.3536 for pyrazole-carboxamide analogs) .
  • Heteronuclear Correlation (HSQC) : Resolves coupling between sulfonyl-S and adjacent protons .

Q. Table 2: Diagnostic NMR Signals

Proton EnvironmentChemical Shift (δ, ppm)Reference
Aromatic (pyridinyl)8.7–9.3
Piperidine CH₂2.4–3.6
Sulfonamide NH9.3–10.1 (broad)

Advanced: How to resolve contradictions in biological activity data?

Answer:
Discrepancies between assays may arise from:

  • Assay Conditions : Varying pH or serum proteins alter compound stability. For example, JAK3 inhibitors showed IC₅₀ = 27 nM in optimized buffers but reduced activity in serum-rich media .
  • Off-Target Effects : Use selectivity panels (e.g., kinase profiling) to rule out non-specific binding .
  • Cellular Permeability : LogP adjustments (e.g., adding methyl groups) improved cellular uptake in dopamine D3 receptor studies .

Case Study : A sulfonamide analog showed no activity in bacterial assays but inhibited human kinases, highlighting target-specific design .

Advanced: What strategies establish structure-activity relationships (SAR) for this compound class?

Answer:
SAR studies involve:

Core Modifications : Replacing pyridinyl with quinolinyl increased affinity for STAT3 by 3-fold .

Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the aryl ring enhanced kinase inhibition (IC₅₀ < 50 nM) .

Linker Optimization : Extending the pentanamide chain improved solubility but reduced cellular uptake .

Q. Table 3: SAR Trends in Piperidine-Sulfonamides

ModificationBiological EffectReference
Pyridinyl → QuinolinylIncreased STAT3 binding
-OCH₃ → -CF₃Enhanced kinase inhibition
Shorter linker (C3 → C5)Improved solubility, reduced uptake

Basic: What purification challenges occur with N-(aryl)sulfonylpiperidine derivatives?

Answer:
Common issues and solutions:

  • Polar Byproducts : Amine-phase chromatography (e.g., RediSep Rf Gold columns) separates sulfonamide intermediates from unreacted amines .
  • Low Yields : Sequential normal-phase (DCM/EtOAc) and reverse-phase (MeOH/H₂O) chromatography recover 40–50% yields .
  • Hygroscopicity : Lyophilization under argon prevents decomposition of piperidine-sulfonamides .

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